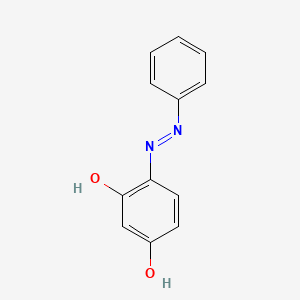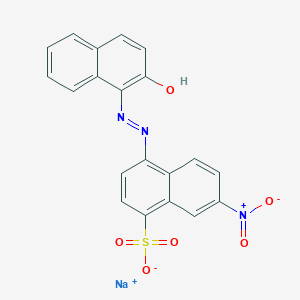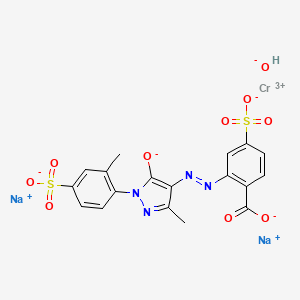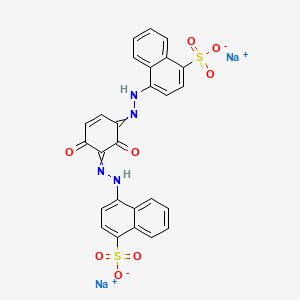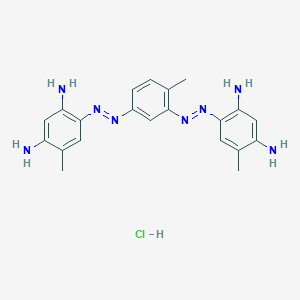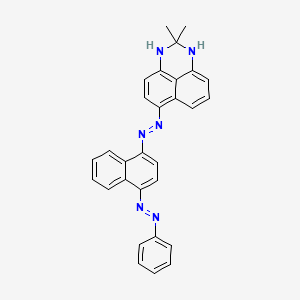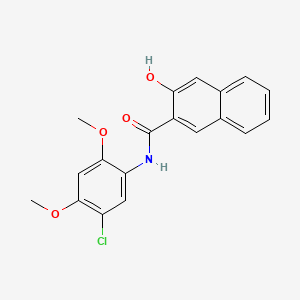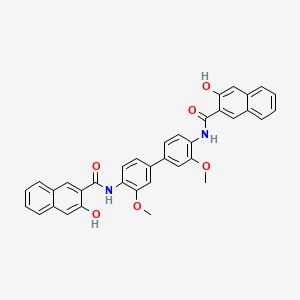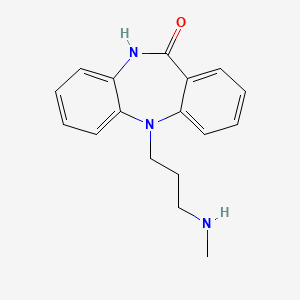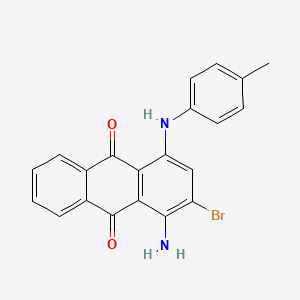
Direct Black 38
Descripción general
Descripción
Direct Black 38, also known as C.I. This compound, is a benzidine-based azo dye. It is widely used in the textile industry for dyeing cotton, silk, and wool. The compound is known for its deep black color and excellent dyeing properties. Its chemical structure includes multiple azo groups, which are responsible for its vibrant color.
Mecanismo De Acción
Target of Action
Direct Black 38, also known as Chlorazol Black E, is an azo dye . The primary targets of this compound are DNA and RNA synthesis . It interacts with these targets and induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats .
Mode of Action
This compound interacts with its targets, DNA and RNA, by inducing unscheduled DNA synthesis . This means that it causes DNA replication to occur at times when it wouldn’t normally happen. This can lead to changes in the cell cycle and potentially cause mutations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA and RNA synthesis . The compound’s interaction with these pathways can lead to unscheduled DNA synthesis, which can disrupt normal cellular processes and lead to potential downstream effects such as mutations .
Pharmacokinetics
It is known that the compound can be absorbed through the skin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of unscheduled DNA synthesis in the liver and the formation of micronuclei in the bone marrow of rats . These effects can potentially lead to mutations and other cellular abnormalities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, azo dyes like this compound can be explosive when suspended in air at specific concentrations . Additionally, the compound is slightly soluble in water, which can affect its distribution and action . It’s also worth noting that this compound is considered to be persistent in the environment, which means it can remain in the environment for a long time and potentially accumulate in organisms .
Análisis Bioquímico
Biochemical Properties
Direct Black 38 is known to interact with various biomolecules. It induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats . This suggests that this compound can interact with DNA and potentially interfere with normal biochemical reactions.
Cellular Effects
Studies have shown that this compound has significant effects on various types of cells. For instance, it has been found to induce hepatocellular carcinomas and mammary carcinomas in mice following its administration in drinking water . In rats, oral administration of this compound resulted in hepatocellular carcinomas in males and neoplastic nodules in males and females .
Molecular Mechanism
The molecular mechanism of this compound involves inducing unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats . This suggests that this compound may interfere with normal DNA replication and cell division processes, leading to abnormal cell growth and potentially cancer.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. High doses have been found to induce hepatocellular carcinomas and neoplastic nodules in rats . Lower doses, on the other hand, produced only liver-cell changes such as foci of cellular alteration .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the induction of unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Direct Black 38 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminobenzenesulfonic acid, which is then coupled with 4,4’-diaminodiphenylamine. The resulting intermediate is further diazotized and coupled with 2,7-naphthalenedisulfonic acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reactions are typically carried out in aqueous solutions with the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with appropriate aromatic compounds. The final product is isolated through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: Direct Black 38 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines, which are often toxic and carcinogenic.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under acidic conditions.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines such as benzidine and 4-aminobiphenyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Direct Black 38 has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in studies on microbial degradation of azo dyes and their environmental impact.
Medicine: Investigated for its potential genotoxic and carcinogenic effects in biological systems.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment studies to understand dye removal processes
Comparación Con Compuestos Similares
Direct Black 38 is compared with other azo dyes such as Direct Brown 1 and Direct Blue 15. While all these compounds share the azo group, this compound is unique due to its benzidine-based structure, which contributes to its deep black color and potential carcinogenicity. Similar compounds include:
Direct Brown 1: Another benzidine-based azo dye with a brown color.
Direct Blue 15: An azo dye with a blue color, used in similar applications but with different chromophoric properties
This compound stands out due to its specific applications in the textile industry and its environmental and health impacts, making it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
1937-37-7 |
|---|---|
Fórmula molecular |
C34H27N9NaO7S2 |
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50); |
Clave InChI |
OTVSHPVJJJTKNO-UHFFFAOYSA-N |
Impurezas |
The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present. |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |
Apariencia |
Solid powder |
Punto de ebullición |
Decomposes (NTP, 1992) |
Color/Form |
Grey-black powde |
melting_point |
Decomposes (NTP, 1992) |
| 1937-37-7 22244-14-0 |
|
Descripción física |
C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992) |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
1 to 5 mg/mL at 68° F (NTP, 1992) Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt chlorazol black E direct black 3 direct black 38 direct deep black extra |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


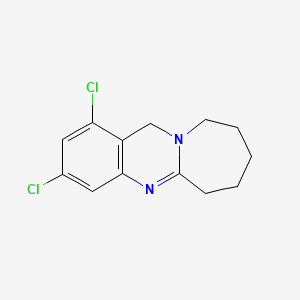
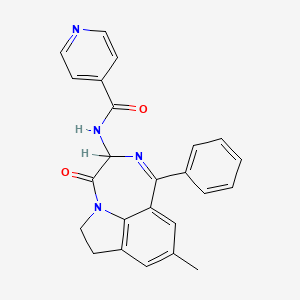
![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)
